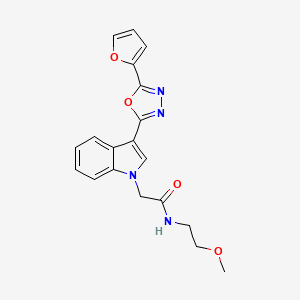![molecular formula C16H18N2O2 B2901332 2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide CAS No. 527690-05-7](/img/structure/B2901332.png)
2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide” is a chemical compound with the molecular formula C16H18N2O2 . It is used in various fields of research and has potential applications in the pharmaceutical industry .
Synthesis Analysis
The synthesis of benzamide derivatives, such as “2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide” can be analyzed using various spectroscopic methods . Infrared spectra, NMR, elemental analysis, and mass spectrometry are commonly used to characterize the structure .Chemical Reactions Analysis
The chemical reactions involving “2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide” primarily involve the formation of ion-associate or ion-pair complexes . These complexes are formed by reacting the compound with other bio-active molecules or organic molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide” can be determined using various analytical techniques . For instance, its melting point, boiling point, density, and molecular weight can be determined .Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics Development
2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide: has shown promise in the field of cancer therapeutics. It has been evaluated as a potential dual inhibitor of Bcr-Abl and histone deacetylase (HDAC), which are critical targets in cancer drug development . The compound’s ability to inhibit these two independent pharmacological activities suggests its utility in creating more effective cancer treatments.
Antioxidant Properties
The compound’s derivatives have been associated with significant antioxidant activities. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease. The antioxidant properties of 2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide make it a valuable compound for further research in this area .
Antimicrobial Activity
Research has indicated that compounds like 2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide can be effective against a variety of microbial pathogens. This antimicrobial activity is particularly important in the development of new antibiotics to combat resistant strains of bacteria .
Anti-inflammatory Applications
The anti-inflammatory potential of 2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide is another area of interest. Inflammation is a common underlying factor in many diseases, and controlling it is crucial for treating conditions like arthritis, asthma, and even some neurodegenerative diseases .
Molecular Docking Studies
Molecular docking studies are essential for understanding how a compound interacts with various biological targets2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide has been the subject of such studies, which help predict its binding affinities and potential as a therapeutic agent .
Drug Synthesis and Design
The structural features of 2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide make it an interesting candidate for drug synthesis and design. Its molecular framework allows for the creation of novel drugs with potentially improved pharmacological profiles .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been shown to inhibit bcr-abl and histone deacetylase (hdac) activities . These targets play crucial roles in cell proliferation and gene expression, respectively.
Mode of Action
Based on its structural similarity to known bcr-abl and hdac inhibitors, it may bind to these enzymes and inhibit their activity . This could lead to decreased cell proliferation and altered gene expression.
Biochemical Pathways
The biochemical pathways affected by 2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide are likely related to cell proliferation and gene expression . By inhibiting Bcr-Abl, the compound could disrupt the signaling pathways that promote cell growth and division. Similarly, by inhibiting HDAC, it could affect the acetylation status of histones, thereby influencing gene expression.
Result of Action
The molecular and cellular effects of 2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide’s action would likely include decreased cell proliferation and altered gene expression . These effects could potentially be beneficial in the treatment of diseases characterized by abnormal cell growth and gene expression patterns, such as cancer.
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, could influence the action, efficacy, and stability of 2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide . .
Eigenschaften
IUPAC Name |
2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-20-15-9-5-2-6-12(15)10-11-18-16(19)13-7-3-4-8-14(13)17/h2-9H,10-11,17H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPNQXLPXOTLSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine](/img/structure/B2901252.png)
![4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)sulfanylcarbothioyl]-2,6-di-tert-butylphenol](/img/structure/B2901253.png)

![N-[1-(1-adamantyl)propyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B2901257.png)



![2-Chloro-N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]acetamide](/img/structure/B2901263.png)


![2-((3-(4-methoxyphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2901267.png)
![[(2R,3S)-2-(1-Methylimidazol-2-yl)oxan-3-yl]methanamine;dihydrochloride](/img/structure/B2901269.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2901272.png)